(3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene
Description
Properties
IUPAC Name |
(1R,2R)-1-(3-hydroxybut-1-enyl)-2,6,6-trimethylcyclohexane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/t9?,10?,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-IOCWDNCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C=C[C@@]1([C@](CC(CC1(C)C)O)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material and Extraction
The primary natural source of megastigmanes is plants in the Symplocos and Meliosma genera. For example, (3S,5R,6R,7E,9R)-3,5,6,9-tetrahydroxymegastigman-7-ene was isolated as the aglycone of symplocosionoside A from Symplocos cochinchinensis var. laurina leaves. Fresh leaves are typically extracted with methanol (MeOH) at room temperature, followed by solvent partitioning. The MeOH extract is concentrated and sequentially washed with n-hexane, ethyl acetate (EtOAc), and 1-butanol (BuOH) to separate non-polar and polar fractions. The BuOH-soluble fraction, enriched in glycosides, undergoes enzymatic hydrolysis to release the aglycone.
Chromatographic Purification
The crude extract is subjected to column chromatography (CC) using Diaion HP-20 resin, eluted with H<sub>2</sub>O–MeOH gradients. Further purification employs silica gel CC and preparative HPLC. For instance, symplocosionoside A was isolated using a C<sub>18</sub> HPLC column with acetonitrile–H<sub>2</sub>O (3:7) eluent. The aglycone is obtained via β-glucosidase treatment, confirmed by comparing <sup>13</sup>C-NMR data before and after hydrolysis.
Synthetic Preparation Methods
Retrosynthetic Analysis
Synthetic routes often start from β-ionone, a readily available terpenoid precursor. Key steps include:
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Epoxidation of the Δ<sup>5,6</sup> double bond to introduce hydroxyl groups.
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Stereoselective hydroxylation at positions 3, 5, 6, and 9.
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Double bond formation at position 7 via dehydration or elimination.
Stepwise Synthesis
A reported synthesis of racemic aripuanin, a related megastigmane, provides a template:
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Epoxidation of β-ionone : Treatment with m-chloroperbenzoic acid (mCPBA) yields β-ionone epoxide.
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Acid-catalyzed ring-opening : Epoxide opening with BF<sub>3</sub>·Et<sub>2</sub>O generates a diol intermediate.
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Selective oxidation : TEMPO/BAIB oxidation introduces ketones, which are reduced to hydroxyl groups using NaBH<sub>4</sub>.
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Stereochemical control : Chiral auxiliaries or enzymatic resolution ensures correct configurations. For example, the Mosher’s method confirmed the 3S configuration in natural isolates.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagent/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | β-Ionone epoxide | 85 |
| 2 | BF<sub>3</sub>·Et<sub>2</sub>O, H<sub>2</sub>O | Diol intermediate | 78 |
| 3 | TEMPO, BAIB, CH<sub>3</sub>CN–H<sub>2</sub>O | Ketone formation | 65 |
| 4 | NaBH<sub>4</sub>, MeOH | Hydroxylation at C-5 and C-6 | 70 |
Structural Elucidation and Analytical Data
Spectroscopic Characterization
The compound’s structure is confirmed via NMR, MS, and CD spectroscopy:
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<sup>1</sup>H-NMR (600 MHz, CD<sub>3</sub>OD): δ 5.74 (1H, d, J = 15.9 Hz, H-7), 5.58 (1H, dt, J = 15.9, 6.8 Hz, H-8), 4.18 (1H, m, H-9), 3.83 (1H, dd, J = 12.0, 4.5 Hz, H-3).
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<sup>13</sup>C-NMR (150 MHz, CD<sub>3</sub>OD): δ 139.5 (C-7), 134.9 (C-8), 76.0 (C-3), 78.1 (C-9), 62.3 (C-6), 71.4 (C-5).
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HR-ESI-MS : m/z 359.2171 [M + Na]<sup>+</sup> (calc. 359.2158 for C<sub>13</sub>H<sub>28</sub>O<sub>6</sub>Na).
Absolute Configuration Determination
The Mosher’s method is critical for assigning stereochemistry. Esterification of the aglycone with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) followed by <sup>1</sup>H-NMR analysis revealed Δδ values (δ<sub>S</sub> – δ<sub>R</sub>) of +0.12 ppm for H-3, confirming the 3S configuration. CD spectroscopy showed a positive Cotton effect at 289 nm, indicative of 5R and 6R configurations.
Challenges and Optimization
Stereochemical Complexity
Introducing four hydroxyl groups with precise stereochemistry remains a key challenge. Enzymatic hydroxylation using cytochrome P450 monooxygenases has been explored for related megastigmanes but requires optimization for this compound.
Yield Improvement
Natural isolation yields are low (~0.002% dry weight), while synthetic routes face moderate yields (~31%) due to multi-step sequences. Microwave-assisted synthesis and flow chemistry could enhance efficiency.
Comparative Analysis of Methods
Table 2: Isolation vs. Synthesis
Chemical Reactions Analysis
Types of Reactions: (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the preservation of the compound’s stereochemistry .
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as epoxides and hydroxylated forms .
Scientific Research Applications
The compound (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on its biological activities, medicinal uses, and implications in agricultural sciences.
Structural Characteristics
This compound is a polyhydroxylated compound belonging to the megastigman class of natural products. Its structure features multiple hydroxyl groups which contribute to its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cells from damage and reducing the risk of chronic diseases .
Antimicrobial Effects
The compound has also been studied for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Preliminary studies indicate that this compound may modulate inflammatory pathways. Its ability to reduce markers of inflammation presents potential therapeutic avenues for conditions such as arthritis and cardiovascular diseases .
Drug Development
Given its biological activities, this compound is being investigated as a lead compound for drug development. Its structural features allow for modifications that could enhance efficacy and bioavailability. Researchers are exploring its potential as a scaffold for synthesizing new drugs targeting oxidative stress-related diseases .
Nutraceuticals
The compound's antioxidant properties suggest potential applications in nutraceuticals. As consumers increasingly seek natural health products, this compound could be incorporated into dietary supplements aimed at improving health and preventing disease .
Plant Growth Promotion
Recent studies have highlighted the role of similar compounds in promoting plant growth and resistance to stress. This compound could be explored as a biostimulant in agriculture. Its application may enhance crop yield and resilience against environmental stresses such as drought and pathogens .
Pest Management
The antimicrobial properties of this compound also suggest potential use in pest management strategies. By integrating this compound into agricultural practices or formulations for pest control products could lead to more sustainable farming practices while minimizing reliance on synthetic chemicals .
Mechanism of Action
The mechanism of action of (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene involves its interaction with various molecular targets and pathways. The compound is known to modulate oxidative stress pathways and exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences between the target compound and related megastigmanes:
Key Observations :
Stereochemistry : The configuration at C9 distinguishes the target compound (9R) from analogs like (3S,5R,6R,7E,9S)-megastigmane-3,5,6,9-tetrol (9S) . This variation may influence receptor binding and bioactivity.
Hydroxylation : Compounds with fewer hydroxyl groups, such as 3,9-dihydroxymegastigman-5-ene, lack antioxidant capacity compared to the tetra-hydroxylated target compound .
Glycosylation : Derivatives like (3S,5R,6R,7E,9R)-3,5,6,9-tetrahydroxy-7-megastigmene-9-O-glucoside exhibit improved solubility and altered pharmacokinetics due to glycosylation .
Biological Activity
(3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene is a compound belonging to the megastigmane class of natural products. This compound has garnered attention due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features multiple hydroxyl groups that are responsible for its biological activities.
Biological Activities
1. Antioxidant Activity
Research indicates that megastigmane compounds exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance:
- A study demonstrated that megastigmane derivatives can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro .
2. Anti-inflammatory Effects
Inflammation is a key factor in various chronic diseases. The anti-inflammatory potential of this compound has been explored in several studies:
- In vivo experiments showed that this compound could significantly reduce edema in animal models when administered at specific doses .
- Mechanistically, it is believed to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Anticancer Properties
The anticancer activity of megastigmane compounds has been a focal point in recent research:
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .
- Additionally, it has demonstrated potential in inhibiting cell migration and invasion in metastatic cancer models .
Case Study 1: Antioxidant Efficacy
In a study investigating the antioxidant effects of various megastigmane compounds including this compound:
- The compound was tested against DPPH radical scavenging assays.
- Results indicated a dose-dependent increase in scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory mechanisms of this compound:
- Mice treated with this compound showed reduced paw swelling in carrageenan-induced inflammation models.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene from plant sources?
- Methodology : The compound is commonly isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques. For example, column chromatography with silica gel or Sephadex LH-20 is used to fractionate crude extracts, and reverse-phase HPLC is employed for final purification . Key sources include Euphorbia tibetica, Cestrum parqui, and Syzygium samarangense leaves .
- Validation : Structural confirmation via NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (HR-ESI-MS) is critical .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodology : X-ray crystallography and circular dichroism (CD) spectroscopy are used to resolve stereochemical ambiguities. For instance, crystallographic data from Euphorbia tibetica confirmed the (3S,5R,6R,7E,9R) configuration . NMR coupling constants (e.g., ) and NOESY correlations help distinguish between epimers .
Q. What biological activities have been reported for this compound?
- Findings : The compound exhibits phytotoxic effects, inhibiting germination and growth of Lactuca sativa (lettuce) at concentrations as low as , comparable to the herbicide pendimethalin . Antioxidant activity is also noted in Syzygium samarangense extracts .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stereochemical configurations (e.g., 9R vs. 9S)?
- Resolution Strategy : Contradictions in stereochemistry (e.g., 9R in Cestrum parqui vs. 9S in Syzygium samarangense) require:
Chiral chromatography to separate enantiomers.
Comparative NMR analysis with synthetic standards.
Computational modeling (e.g., DFT calculations) to predict optical rotation and compare with experimental data .
Q. What experimental designs are optimal for assessing phytotoxicity in plant models?
- Protocol :
- Bioassay : Use Lactuca sativa seeds in Petri dishes with compound concentrations ranging from to .
- Controls : Include pendimethalin as a positive control and solvent-only as a negative control.
- Metrics : Measure germination rate, root/shoot elongation, and chlorophyll content over 7 days .
- Data Interpretation : Dose-response curves and ANOVA for statistical significance.
Q. How can structural modifications enhance the bioactivity of this compound?
- Approach :
Glycosylation : Attach sugar moieties (e.g., glucopyranoside) to improve solubility and bioavailability, as seen in derivatives from Malva sylvestris .
Esterification : Introduce acyl groups (e.g., gallate) to amplify antioxidant properties .
- Validation : Test modified compounds in bioassays and compare IC₅₀ values with the parent molecule.
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
